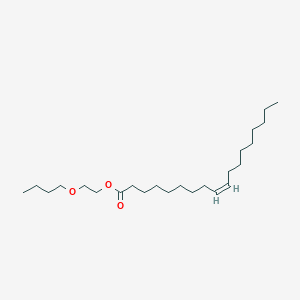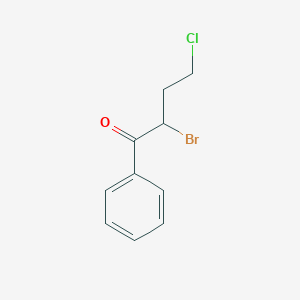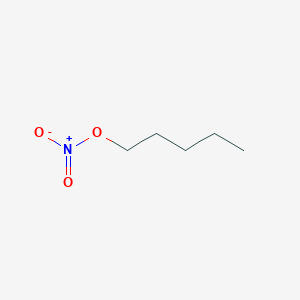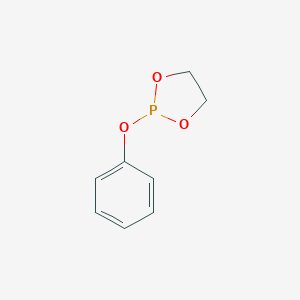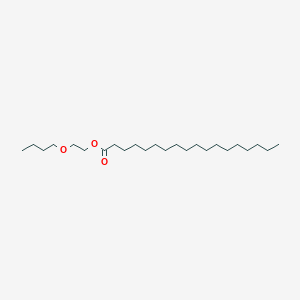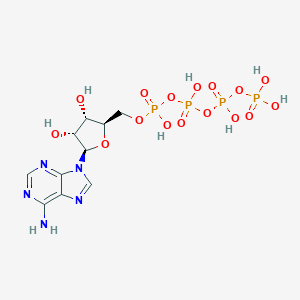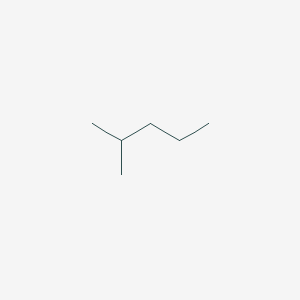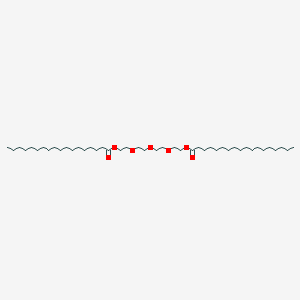
Tetraethylene glycol distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethylene glycol distearate (TEGDS) is a chemical compound that belongs to the category of glycol esters. It is commonly used in various industries, including cosmetics, pharmaceuticals, and food processing. TEGDS is a white, waxy, and odorless substance that is derived from stearic acid and ethylene glycol.
Mécanisme D'action
The mechanism of action of Tetraethylene glycol distearate is not well understood. However, it is believed that Tetraethylene glycol distearate functions as an emulsifier and stabilizer by forming a protective layer around the oil droplets or particles in a solution. This layer prevents the droplets from coalescing and keeps the solution stable.
Effets Biochimiques Et Physiologiques
Tetraethylene glycol distearate has been shown to have low toxicity and is considered safe for use in various industries. However, some studies have reported that Tetraethylene glycol distearate may cause skin irritation and allergic reactions in some individuals. Therefore, it is important to use Tetraethylene glycol distearate in appropriate concentrations and formulations to avoid any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tetraethylene glycol distearate has several advantages for use in lab experiments. It is a stable and inert substance that can be easily purified and synthesized. Tetraethylene glycol distearate is also readily available and affordable. However, Tetraethylene glycol distearate has some limitations, including its low solubility in water and some organic solvents.
Orientations Futures
Tetraethylene glycol distearate has several potential future directions for research. One area of interest is the development of new drug formulations that utilize Tetraethylene glycol distearate as an emulsifier and stabilizer. Another area of interest is the use of Tetraethylene glycol distearate in the production of biodegradable plastics and other sustainable materials. Additionally, further research is needed to explore the potential applications of Tetraethylene glycol distearate in the field of nanotechnology.
Conclusion:
In conclusion, Tetraethylene glycol distearate is a versatile chemical compound that has many potential applications in various industries. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Tetraethylene glycol distearate in various fields of science.
Méthodes De Synthèse
The synthesis of Tetraethylene glycol distearate involves the reaction between stearic acid and ethylene glycol in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through a series of distillation and filtration processes. The purity of Tetraethylene glycol distearate is crucial for its application in various industries.
Applications De Recherche Scientifique
Tetraethylene glycol distearate has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, Tetraethylene glycol distearate is used as an emulsifier, solubilizer, and stabilizer in various drug formulations. It is also used as a lubricant in the production of tablets and capsules.
In the cosmetics industry, Tetraethylene glycol distearate is used as an emulsifier and thickening agent in various personal care products, including creams, lotions, and shampoos. Tetraethylene glycol distearate is also used as a solubilizer and stabilizer in fragrances and perfumes.
In the food processing industry, Tetraethylene glycol distearate is used as an emulsifier and stabilizer in various food products, including margarine, ice cream, and baked goods.
Propriétés
Numéro CAS |
142-20-1 |
|---|---|
Nom du produit |
Tetraethylene glycol distearate |
Formule moléculaire |
C44H86O7 |
Poids moléculaire |
727.1 g/mol |
Nom IUPAC |
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C44H86O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(45)50-41-39-48-37-35-47-36-38-49-40-42-51-44(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
Clé InChI |
MQFYRUGXOJAUQK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
Autres numéros CAS |
142-20-1 |
Synonymes |
PEG-4 DISTEARATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



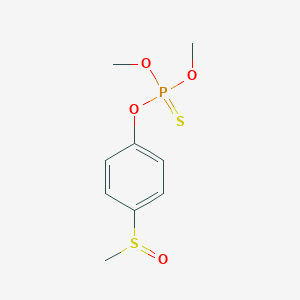
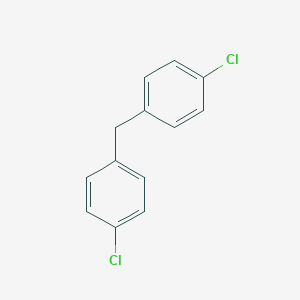
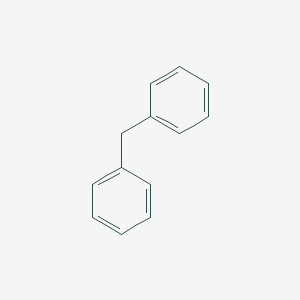
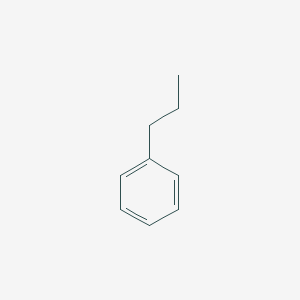
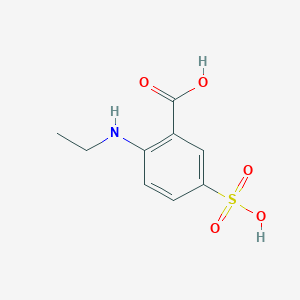
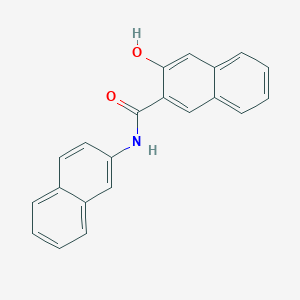
![Spiro[3.4]octane](/img/structure/B89794.png)
